

Comparative ^1H and ^{13}C NMR Spectral Analysis of 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

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A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of **3,5-dimethyl-1-adamantanol**, with a comparative analysis against structurally related adamantane derivatives.

This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3,5-dimethyl-1-adamantanol**. For comparative purposes, spectral data for two key analogues, 1-adamantanol and memantine (3,5-dimethyl-1-aminoadamantane), are also presented. This information is crucial for the structural elucidation and purity assessment of these compounds, which are of significant interest in medicinal chemistry and drug development.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the ^1H and ^{13}C NMR spectral data for **3,5-dimethyl-1-adamantanol** and its analogues. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectra were recorded in deuterated chloroform (CDCl_3), a common solvent for NMR analysis of small organic molecules.

Table 1: ^1H NMR Spectral Data

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3,5-Dimethyl-1-adamantanol	-OH	1.27	s	-
	CH ₂ (bridge)	1.35-1.45	m	-
	CH (bridgehead)	1.65	br s	-
	CH ₂ (bridge)	2.15	br s	-
	CH ₃	0.88	s	-
1-Adamantanol	-OH	1.35	s	-
	CH ₂ (equivalent)	1.69	m	-
	CH (equivalent)	2.16	br s	-
	CH ₂ (equivalent)	1.76	m	-
Memantine Hydrochloride	NH ₂ ·HCl	8.34	s	-
	CH (bridgehead)	2.20	m	-
	CH ₂ (bridge)	1.89	s	-
	CH ₂ (bridge)	1.74	d	11.5
	CH ₂ (bridge)	1.68	d	11.5
	CH ₂ (bridge)	1.42	d	12.5
	CH ₂ (bridge)	1.31	d	12.5
	CH	1.22	d	12.5
	CH	1.16	d	12.5
	CH ₃	0.86	s	-

Table 2: ¹³C NMR Spectral Data

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
3,5-Dimethyl-1-adamantanol	C-1 (quaternary)	68.8
	C-3, C-5 (quaternary)	32.5
	C-2, C-8, C-9 (CH ₂)	51.5
	C-4, C-6, C-10 (CH ₂)	42.1
	C-7 (CH)	40.2
	CH ₃	30.1
1-Adamantanol	C-1 (quaternary)	68.3
	C-3, C-5, C-7 (CH)	30.9
	C-2, C-8, C-9 (CH ₂)	45.4
	C-4, C-6, C-10 (CH ₂)	36.2
Memantine Hydrochloride	C-1 (quaternary)	54.4
	C-3, C-5 (quaternary)	32.6
	C-2, C-9 (CH ₂)	49.8
	C-4 (CH ₂)	46.4
	C-6, C-10 (CH ₂)	41.8
	C-7 (CH)	39.2
	C-8 (CH ₂)	29.8
	CH ₃	29.6

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.^[1] The following provides a general methodology for the NMR analysis of adamantane derivatives.

1. Sample Preparation:

- Weigh 5-10 mg of the adamantane derivative.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

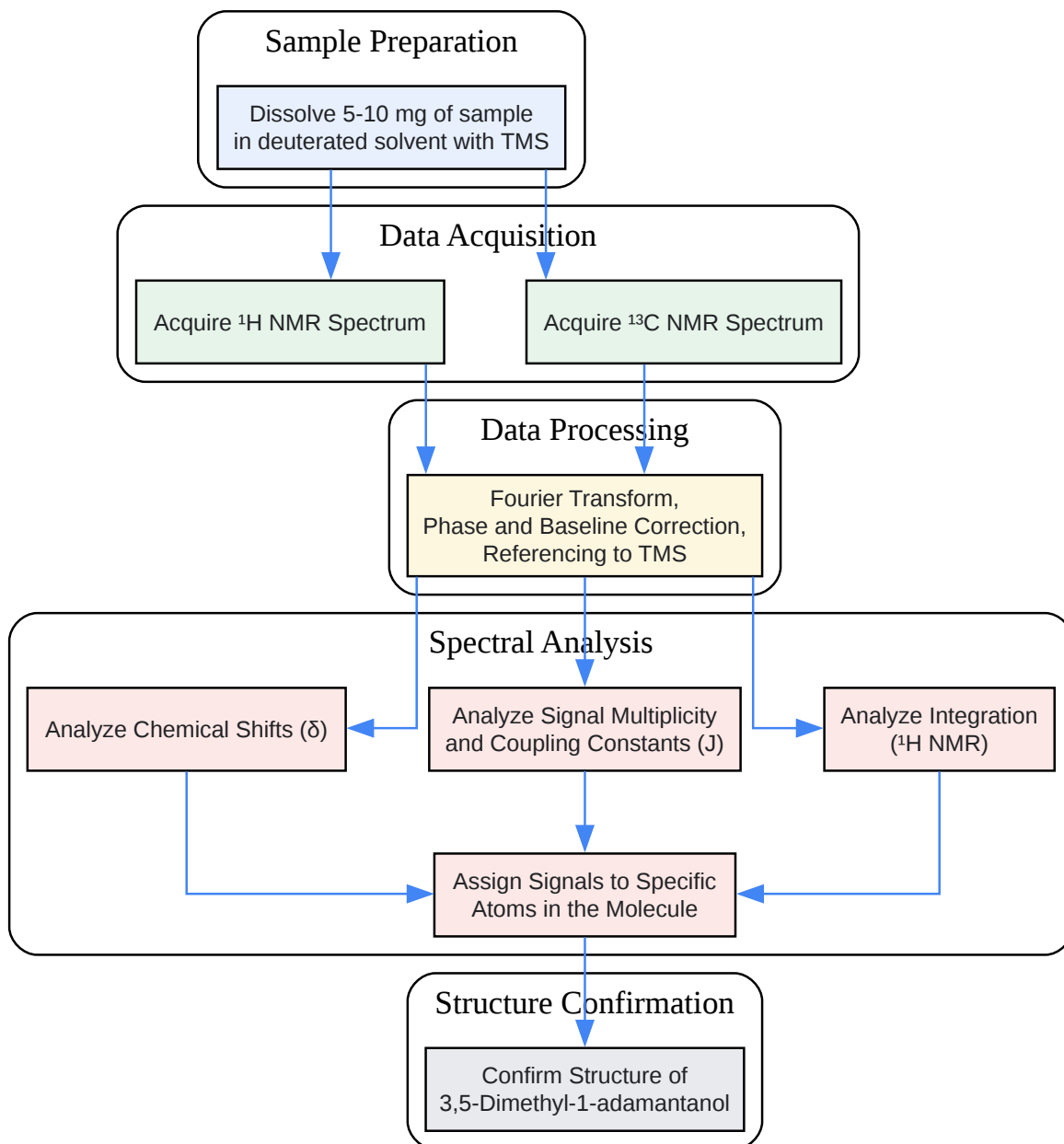
- Record ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.
- For ^1H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, acquire proton-decoupled spectra to simplify the spectrum to a series of single peaks for each unique carbon atom. A greater number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Logical Workflow for NMR Spectral Analysis

The process of analyzing NMR spectra to confirm the structure of a molecule like **3,5-dimethyl-1-adamantanol** follows a logical workflow. This workflow ensures a systematic approach from sample preparation to final structure elucidation.



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Caption: Logical workflow for the NMR spectral analysis of **3,5-dimethyl-1-adamantanol**.

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References

- 1. benchchem.com [benchchem.com]
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